Cas no 2172209-44-6 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid)

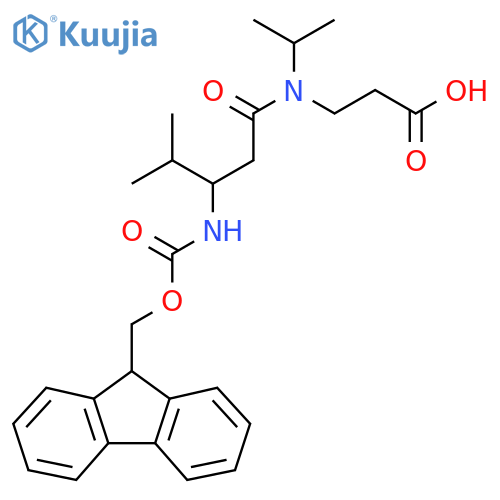

2172209-44-6 structure

商品名:3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid

- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid

- 2172209-44-6

- EN300-1495578

-

- インチ: 1S/C27H34N2O5/c1-17(2)24(15-25(30)29(18(3)4)14-13-26(31)32)28-27(33)34-16-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,17-18,23-24H,13-16H2,1-4H3,(H,28,33)(H,31,32)

- InChIKey: BHMIDBYRAGXFFN-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(CC(N(CCC(=O)O)C(C)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 466.24677219g/mol

- どういたいしつりょう: 466.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 11

- 複雑さ: 687

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1495578-1.0g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid |

2172209-44-6 | 1g |

$3368.0 | 2023-05-23 | ||

| Enamine | EN300-1495578-0.5g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid |

2172209-44-6 | 0.5g |

$3233.0 | 2023-05-23 | ||

| Enamine | EN300-1495578-5000mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid |

2172209-44-6 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1495578-50mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid |

2172209-44-6 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1495578-250mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid |

2172209-44-6 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1495578-1000mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid |

2172209-44-6 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1495578-500mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid |

2172209-44-6 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1495578-10000mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid |

2172209-44-6 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1495578-0.25g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid |

2172209-44-6 | 0.25g |

$3099.0 | 2023-05-23 | ||

| Enamine | EN300-1495578-5.0g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamido]propanoic acid |

2172209-44-6 | 5g |

$9769.0 | 2023-05-23 |

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

2172209-44-6 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(propan-2-yl)pentanamidopropanoic acid) 関連製品

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 68551-17-7(Isoalkanes, C10-13)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量